molecular formula C22H23N3O4S B2672801 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide CAS No. 1021106-48-8

2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide

Cat. No.: B2672801
CAS No.: 1021106-48-8
M. Wt: 425.5
InChI Key: SUMMSEOEJVHUBL-UHFFFAOYSA-N
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Description

2-(N-(4-Methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide is a synthetic chemical compound offered for research and development purposes. This molecule features a sulfonamide core, a functional group prevalent in medicinal chemistry and known for its ability to act as a key pharmacophore in molecules that target enzymes and receptors . The structure incorporates a pyridine ring, a common nitrogen-containing heterocycle that can improve solubility and serve as a ligand in metal coordination chemistry, alongside N-methyl-N-phenylacetamide and 4-methoxybenzyl groups, which can influence the compound's overall bioavailability and metabolic stability. As a building block, this compound has potential utility in the discovery and development of novel bioactive molecules. Its complex structure makes it a valuable intermediate for constructing more elaborate chemical entities in drug discovery programs, particularly in the synthesis of targeted libraries for high-throughput screening. Researchers can leverage this chemical in exploring new chemical space for various therapeutic areas. The product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-24(19-7-4-3-5-8-19)22(26)17-25(16-18-10-12-20(29-2)13-11-18)30(27,28)21-9-6-14-23-15-21/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMMSEOEJVHUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzylamine with pyridine-3-sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-methyl-N-phenylacetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Pharmacological Activity: FPR Agonists

Compound of Interest : The 4-methoxybenzyl group in the target compound may confer receptor specificity, as seen in pyridazin-3(2H)-one derivatives.
Analog : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()

  • Receptor Specificity : Potent FPR2 agonist, activates calcium mobilization and chemotaxis in neutrophils.
  • Structural Difference: Replaces pyridine-3-sulfonamido with pyridazinone, retaining the 4-methoxybenzyl group.
  • Implication: The target compound’s sulfonamido group may enhance binding affinity compared to pyridazinone-based analogs .

Pesticide Analogs: Backbone Similarity

Analog : 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide (Mefenacet) ()

  • Use : Herbicide targeting cellulose biosynthesis.
  • Structural Difference : Benzothiazolyloxy replaces pyridine-3-sulfonamido; retains N-methyl-N-phenylacetamide.
  • Property Comparison :
    • LogP : Mefenacet’s benzothiazolyloxy group likely increases hydrophobicity vs. the target compound’s polar sulfonamido.
    • Bioactivity : Sulfonamido groups often improve metabolic stability over ether linkages .

Sulfonamide-Containing Derivatives

Analog : N-Propyl-3-(pyridine-3-sulfonamido)benzamide ()

  • Structure : Shares pyridine-3-sulfonamido moiety but lacks the 4-methoxybenzyl and N-methyl-N-phenylacetamide groups.
  • Molecular Weight : 319.39 g/mol vs. ~450 g/mol (estimated for the target compound).
  • Implication : The target’s additional substituents may reduce solubility but enhance target selectivity .

Substituent Effects: Methoxybenzyl vs. Ethoxybenzyl

Analog : 2-(N-Ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide ()

  • Substituents : Ethoxy and ethyl groups vs. methoxy and methyl in the target compound.
  • Physicochemical Impact: LogP: Ethoxy groups increase hydrophobicity compared to methoxy.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound ~450 (estimated) 4-Methoxybenzyl, pyridine-3-sulfonamido Hypothesized FPR2 agonist
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)... ~430 4-Methoxybenzyl, pyridazinone FPR2 agonist
Mefenacet 282.34 Benzothiazolyloxy Herbicide
N-Propyl-3-(pyridine-3-sulfonamido)benzamide 319.39 Pyridine-3-sulfonamido Not specified

Key Findings and Implications

Receptor Specificity: The 4-methoxybenzyl group is critical for FPR2 agonism, as demonstrated in pyridazinone derivatives . The target compound’s sulfonamido group may further refine binding.

Physicochemical Properties : The methoxy group enhances metabolic stability compared to ethoxy analogs, while the sulfonamido moiety improves polarity over benzothiazolyloxy .

Structural Optimization : Retaining the N-methyl-N-phenylacetamide backbone may balance lipophilicity and bioavailability, as seen in pesticidal agents .

Biological Activity

2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a pyridine ring, alongside a methoxybenzyl moiety. Its structural formula can be represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenylacetamide derivatives, which include compounds structurally related to this compound. For instance, derivatives with similar structures have shown promising cytotoxic effects against various cancer cell lines.

Case Studies

  • Prostate Carcinoma (PC3 Cell Line) :
    • Compounds similar to this compound exhibited IC50 values ranging from 52 μM to 80 μM against the PC3 cell line, indicating moderate efficacy compared to standard treatments like imatinib (IC50 = 40 μM) .
  • Breast Carcinoma (MCF-7 Cell Line) :
    • Compounds with nitro substituents demonstrated higher cytotoxicity than those with methoxy groups, emphasizing the importance of functional groups in enhancing anticancer activity .

Anticonvulsant Activity

The compound's potential as an anticonvulsant agent has also been explored, particularly in relation to its ability to modulate neuronal voltage-sensitive sodium channels.

Research Findings

  • Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Tests :
    • Initial screenings indicated that certain derivatives showed significant activity in MES models, which are relevant for assessing anticonvulsant properties . Some compounds demonstrated moderate binding affinity to sodium channels, suggesting a mechanism of action that warrants further investigation.
  • Neurotoxicity Assessments :
    • The rotarod test was utilized to evaluate acute neurological toxicity, revealing that while some compounds were effective in seizure models, they did not exhibit significant neurotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components. Key observations include:

  • Pyridine Ring Modification : Substituents on the pyridine ring significantly affect both anticancer and anticonvulsant activities.
  • Sulfonamide Group : The presence of the sulfonamide moiety is critical for enhancing biological interactions and solubility.
  • Methoxy vs. Nitro Substituents : The type of substituent on the benzyl group plays a crucial role in determining the potency of the compound against cancer cell lines .

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